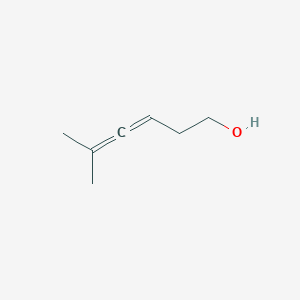

5-methylhexa-3,4-dien-1-ol

Description

5-Methylhexa-3,4-dien-1-ol is a homoallenic alcohol characterized by a conjugated diene system (positions 3 and 4) and a hydroxyl group at the terminal carbon (position 1). Its structure includes a methyl substituent at position 5, contributing to steric and electronic effects that influence its reactivity. This compound is synthesized via allenyl radical-mediated allenylation of alkenes, achieving yields up to 85% on a 2-mmol scale . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of vinyl ethers and gold/copper-catalyzed coupling reactions . Safety protocols emphasize its flammability and the need to avoid ignition sources during handling .

Properties

InChI |

InChI=1S/C7H12O/c1-7(2)5-3-4-6-8/h3,8H,4,6H2,1-2H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVXYBRKKQSXLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C=CCCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442626 | |

| Record name | 3,4-Hexadien-1-ol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54795-27-6 | |

| Record name | 3,4-Hexadien-1-ol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54795-27-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylhexa-3,4-dien-1-ol can be synthesized through several methods. One common approach involves the deprotonation of 3-methylpenta-1,4-diene with butyllithium, followed by alkylation with paraformaldehyde. This reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Methylhexa-3,4-dien-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into saturated alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction typically produces saturated alcohols.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

5-Methylhexa-3,4-dien-1-ol serves as a vital intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various reactions, including:

- Diels-Alder Reactions: This compound has been utilized in Diels-Alder reactions to synthesize bicyclic compounds. For instance, its reaction with N-phenylmaleimide yields high percentages of cyclic adducts, showcasing its utility in creating complex structures from simpler precursors .

- Formation of Lactones: The compound can undergo intermolecular Diels-Alder reactions with thioester dienophiles to form lactones. This reaction is significant for producing enantiomerically enriched compounds under mild conditions .

Biological Applications

Potential Therapeutic Uses:

Research into the biological activity of this compound suggests potential therapeutic applications:

- Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity, making it a candidate for further investigation as a natural preservative or therapeutic agent against bacterial infections.

- Enzyme Studies: The reactivity of this compound allows it to be employed in studying enzyme-catalyzed reactions. Its structure facilitates interactions with various enzymes, providing insights into metabolic pathways .

Industrial Applications

Flavor and Fragrance Industry:

Due to its pleasant odor profile, this compound is also explored for use in the production of flavors and fragrances. Its ability to blend well with other aromatic compounds enhances its applicability in creating complex scents for consumer products.

Diels-Alder Reaction Case Study

A significant study focused on the Diels-Alder reaction involving this compound demonstrated the following findings:

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Toluene, reflux | 69 - 82 | High yields irrespective of substituent nature on the dienophile. |

| Xylene, reflux | 63 | Lower yield due to polymerization at higher temperatures. |

This study emphasizes the importance of solvent choice and temperature control in maximizing reaction efficiency .

Synthesis and Reactivity Study

Another research highlighted the synthesis of (E)-4-methylhexa-3,5-dien-1-ol from 3-methylpenta-1,4-diene through a one-step process involving deprotonation and alkylation. The resulting product was shown to readily engage in Diels-Alder reactions with thioesters, yielding exclusive endo-adducts that could be transformed into bicyclic lactones .

Mechanism of Action

The mechanism by which 5-methylhexa-3,4-dien-1-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-methylhexa-3,4-dien-1-ol with compounds sharing unsaturated alcohol motifs, focusing on structural features, synthetic utility, and biochemical relevance.

Table 1: Key Structural and Functional Comparisons

Structural and Reactivity Differences

Position of Unsaturation and Branching The conjugated diene in this compound enables unique reactivity in radical-mediated allenylation and cyclization reactions . In contrast, (E)-4-methyl-4-hexen-3-ol (subgroup 1) contains an α,β-unsaturated alcohol system, favoring electrophilic addition or oxidation . 2,4-Dimethyl-branched di-unsaturated alcohols (subgroup 2) exhibit non-conjugated dienes and branched alkyl chains, which may stabilize transition states in enzyme-mediated biochemical transformations .

Synthetic Utility

- This compound is optimized for scalability (85% yield) and functionalization via tosylation or etherification . Subgroup 1 and 2 compounds, however, are primarily isolated from biological sources (e.g., harvestmen secretions), limiting their synthetic accessibility .

Research Findings and Implications

- Reactivity in Catalysis : this compound participates in copper-promoted coupling reactions to form vinyl ethers (20% yield under optimized conditions) , whereas simpler unsaturated alcohols (e.g., oct-2-en-1-ol) show lower efficiency due to reduced steric protection .

- Thermodynamic Stability: The conjugated diene system in this compound enhances stability compared to non-conjugated analogs like nona-3,6-dien-1-ol, which are prone to isomerization .

Biological Activity

5-Methylhexa-3,4-dien-1-ol is a compound of increasing interest in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a long carbon chain with two double bonds. Its molecular formula is , and it is classified as a terpene alcohol. The presence of conjugated double bonds in its structure contributes to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : In vitro studies have indicated that this compound can modulate inflammatory pathways, potentially reducing inflammation markers in cell cultures.

The biological effects of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid membranes, affecting membrane fluidity and permeability.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, disrupting normal cellular functions.

- Gene Expression Modulation : Studies suggest that the compound can influence transcription factors, leading to altered gene expression profiles related to stress responses and inflammation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, with a minimum inhibitory concentration (MIC) determined at 50 µg/mL for both strains.

Case Study 2: Antioxidant Activity Assessment

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 45 µg/mL, showcasing its potential as a natural antioxidant agent.

Case Study 3: Anti-inflammatory Properties

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 30% compared to control groups.

Data Summary Table

Q & A

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods for volatile intermediates (e.g., allenyl radicals) and avoid open flames due to low flash points (<100°C). Institutional guidelines for radical initiators (e.g., AIBN) must be followed .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies?

Q. How can researchers validate the absence of stereoisomers in synthesized this compound?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) and optical rotation measurements distinguish enantiomers. For example, (S)- and (R)-5-cyclohexylpenta-3,4-dien-1-ol show opposite rotations .

Literature Review and Synthesis Design

Q. What systematic review frameworks are recommended for analyzing this compound research?

- Methodological Answer : A scoping review methodology (e.g., PRISMA-ScR) identifies knowledge gaps in synthetic routes or applications. Focus on peer-reviewed journals excluding non-academic sources like BenchChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.